REACTION_CXSMILES
|
[Br:1]Br.[O:3]=[C:4]([CH3:12])[CH2:5][CH2:6][C:7]([O:9][CH2:10]C)=[O:8]>CO>[Br:1][CH2:12][C:4](=[O:3])[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
27.71 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)OCC)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 3:1 ether
|
Type
|
WASH
|
Details
|
ethyl acetate and water, washed with saturated sodium bicarbonate, water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 17 g of a crude clear oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by MPLC (Biotage)
|
Type
|
WASH
|
Details
|
eluting with 8:1 hexane ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.65 g | |
YIELD: PERCENTYIELD | 29.38% | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |